molecular formula C23H17Cl2FN4OS B11666245 N'-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide

N'-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide

Cat. No.: B11666245
M. Wt: 487.4 g/mol
InChI Key: FEAMEXBLGRKGDD-PPDIBHTLSA-N
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Description

N’-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide is a complex organic compound featuring a combination of benzodiazole and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and acetohydrazide intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include aryl halides, copper catalysts, and palladium catalytic systems .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, copper catalysts, and palladium catalytic systems. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzodiazole compounds.

Scientific Research Applications

N’-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide has several scientific research applications, including:

Properties

Molecular Formula

C23H17Cl2FN4OS

Molecular Weight

487.4 g/mol

IUPAC Name

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H17Cl2FN4OS/c24-16-10-8-15(9-11-16)13-30-21-7-2-1-6-20(21)28-23(30)32-14-22(31)29-27-12-17-18(25)4-3-5-19(17)26/h1-12H,13-14H2,(H,29,31)/b27-12-

InChI Key

FEAMEXBLGRKGDD-PPDIBHTLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C\C4=C(C=CC=C4Cl)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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